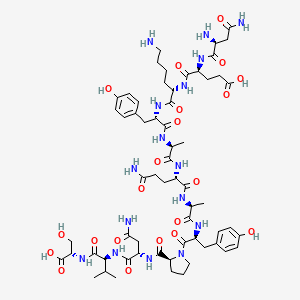

LLO (190-201)

Beschreibung

BenchChem offers high-quality LLO (190-201) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about LLO (190-201) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C61H90N16O21 |

|---|---|

Molekulargewicht |

1383.5 g/mol |

IUPAC-Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C61H90N16O21/c1-29(2)49(59(95)75-43(28-78)61(97)98)76-57(93)41(27-47(66)83)73-58(94)44-9-7-23-77(44)60(96)42(25-33-12-16-35(80)17-13-33)74-51(87)31(4)67-53(89)38(18-20-45(64)81)69-50(86)30(3)68-56(92)40(24-32-10-14-34(79)15-11-32)72-54(90)37(8-5-6-22-62)71-55(91)39(19-21-48(84)85)70-52(88)36(63)26-46(65)82/h10-17,29-31,36-44,49,78-80H,5-9,18-28,62-63H2,1-4H3,(H2,64,81)(H2,65,82)(H2,66,83)(H,67,89)(H,68,92)(H,69,86)(H,70,88)(H,71,91)(H,72,90)(H,73,94)(H,74,87)(H,75,95)(H,76,93)(H,84,85)(H,97,98)/t30-,31-,36-,37-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1 |

InChI-Schlüssel |

RCVGSFCBAXMTBJ-BDYPCRFLSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)N |

Kanonische SMILES |

CC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Immunomodulatory Function of LLO (190-201) Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The listeriolysin O (LLO) (190-201) peptide, with the sequence NEKYAQAYPNVS, is a well-characterized, immunodominant peptide derived from the listeriolysin O protein of the intracellular bacterium Listeria monocytogenes.[1][2][3][4] This peptide is a critical tool in immunological research, primarily for its ability to elicit a robust CD4+ T helper (Th1) cell response. Its function is intrinsically linked to the major histocompatibility complex class II (MHC-II) antigen presentation pathway, making it a valuable model epitope for studying T-cell activation, immune responses to intracellular pathogens, and for the development of novel vaccine and immunotherapy strategies. This technical guide provides an in-depth overview of the core functions of the LLO (190-201) peptide, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated biological pathways and workflows.

Core Function: Elicitation of a Potent CD4+ T-Cell Response

The principal function of the LLO (190-201) peptide is to act as an antigenic epitope that is presented by MHC class II molecules, specifically the I-Ab allele in C57BL/6 mice, to CD4+ T cells.[2][5] This interaction triggers the activation, proliferation, and differentiation of LLO (190-201)-specific CD4+ T cells, leading to the production of key pro-inflammatory cytokines, predominantly Interferon-gamma (IFN-γ).

Quantitative Analysis of LLO (190-201)-Mediated T-Cell Activation

The potency of LLO (190-201) in stimulating CD4+ T-cell responses has been quantified in numerous studies. The following tables summarize key quantitative data related to its activity.

| Parameter | Value | Cell Type | Mouse Strain | Reference |

| MHC-II Binding Affinity (Predicted) | ||||

| I-Ab Binding Score | 75 (weak binder) | in silico | C57BL/6 | [6] |

| T-Cell Activation (Half-Maximal Activation Dose) | ||||

| LLO (190-201) Peptide | ~23 nM | LLO-specific T-cell hybridomas | C57BL/6 | [7] |

| Whole LLO Protein | ~3.3 - 7.5 pM | LLO-specific T-cell hybridomas | C57BL/6 | [7] |

| CD4+ T-Cell Response to L. monocytogenes Infection | ||||

| % of IFN-γ+ CD4+ Splenocytes (Day 7 post-infection) | ~0.6% | Splenocytes | C57BL/6 | [6][8] |

| % of IFN-γ+ CD4+ T-cells (Day 7 post-infection) | ~20% | Splenocytes | C57BL/6 | [9] |

| % of IL-17+ CD4+ T-cells (Day 7 post-infection) | <0.5% | Splenocytes | C57BL/6 | [9] |

| In Vitro Stimulation with LLO (190-201) Peptide | ||||

| % of IFN-γ+ CD4+ T-cells | 0.75 ± 0.02% | Dendritic Cell Vaccine | BALB/c | [10] |

| Fold increase in IFN-γ+ CD4+ T-cells (B cell depleted vs. control) | ~2.9-fold decrease | Splenocytes | C57BL/6 | [11] |

| Fold increase in TNF-α+ CD4+ T-cells (B cell depleted vs. control) | ~2.5-fold decrease | Splenocytes | C57BL/6 | [11] |

| Fold increase in IL-2+ CD4+ T-cells (B cell depleted vs. control) | ~3-fold decrease | Splenocytes | C57BL/6 | [11] |

Signaling Pathways and Experimental Workflows

MHC Class II Antigen Presentation and T-Cell Receptor Signaling Pathway

The function of the LLO (190-201) peptide is initiated by its presentation on MHC class II molecules on the surface of antigen-presenting cells (APCs) to the T-cell receptor (TCR) on CD4+ T cells. This interaction triggers a complex intracellular signaling cascade within the T cell, leading to cellular activation.

Experimental Workflow: Intracellular Cytokine Staining

A common method to quantify the function of LLO (190-201) is through intracellular cytokine staining (ICS) followed by flow cytometry. This allows for the identification and enumeration of cytokine-producing T cells at a single-cell level.

References

- 1. researchgate.net [researchgate.net]

- 2. I-Ab | Lm LLO 190-201 | NEKYAQAYPNVS | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. LLO (190-201), MHC-II-restricted peptide - 1 mg [eurogentec.com]

- 5. researchgate.net [researchgate.net]

- 6. rupress.org [rupress.org]

- 7. Listeriolysin O Is Strongly Immunogenic Independently of Its Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. Epstein Barr Virus-Induced 3 (EBI3) Together with IL-12 Negatively Regulates T Helper 17-Mediated Immunity to Listeria monocytogenes Infection | PLOS Pathogens [journals.plos.org]

- 10. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Temporal requirements for B cells in the establishment of CD4 T cell memory - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of the LLO (190-201) Peptide

Introduction

Listeriolysin O (LLO) is a pivotal virulence factor of the intracellular bacterium Listeria monocytogenes and a member of the cholesterol-dependent cytolysin family of pore-forming toxins.[1][2] Beyond its role in pathogenesis, enabling the escape of bacteria from the phagosome, LLO is a potent immunogen.[3] A key component of its immunogenicity is the peptide fragment spanning amino acids 190-201 (Sequence: NEKYAQAYPNVS).[4][5] This peptide, LLO (190-201), is a major histocompatibility complex class II (MHC-II)-restricted immunodominant epitope that elicits a powerful and specific CD4+ T helper cell response.[3][5] This technical guide provides an in-depth examination of the LLO (190-201) peptide's mechanism of action, detailing the cellular and molecular pathways it triggers, summarizing key quantitative data, and outlining relevant experimental protocols for its study.

Core Mechanism: Antigen Processing and Presentation

The primary mechanism of action for the LLO (190-201) peptide is its role as an antigenic epitope presented to the adaptive immune system. This process is initiated when the full-length LLO protein is taken up by professional Antigen Presenting Cells (APCs), such as dendritic cells (DCs) and macrophages.

-

Uptake and Processing: APCs internalize the LLO protein into endosomal compartments. Within the acidic environment of the endosome, the protein is proteolytically cleaved by enzymes like cathepsins.[6]

-

Peptide Loading: This processing generates various peptide fragments, including the stable LLO (190-201) epitope. This specific peptide is then loaded onto newly synthesized MHC class II molecules within the MIIC (MHC class II compartment).[7]

-

Surface Presentation: The resulting peptide-MHC-II complex is transported to the surface of the APC.[8]

-

T-Cell Recognition: The complex is displayed on the cell membrane, where it can be recognized by the T-cell receptor (TCR) of a CD4+ T helper cell with the corresponding specificity.[7]

The presentation of LLO is remarkably efficient. Studies have shown that the full LLO protein is processed and presented to CD4+ T cells at concentrations 3,000 to 7,000 times lower than those required for the synthetic peptide to elicit a comparable response.[9][10] This highlights a highly effective natural processing pathway.

Caption: Workflow of LLO (190-201) processing and presentation by an APC.

Signaling Pathway: T-Cell Activation

Recognition of the LLO (190-201)-MHC-II complex by the TCR initiates a signaling cascade within the CD4+ T cell, leading to its activation, proliferation, and differentiation into effector cells.

-

TCR Engagement: The binding of the TCR and its co-receptor CD4 to the peptide-MHC-II complex forms an immunological synapse.

-

Initiation Cascade: This engagement activates tyrosine kinases like Lck, which phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex associated with the TCR.

-

Signal Amplification: The phosphorylated ITAMs recruit and activate another kinase, ZAP-70. This triggers the formation of a larger signalosome involving adaptor proteins like LAT.

-

Downstream Pathways: The signalosome activates multiple downstream pathways, including the PLCγ pathway (leading to calcium influx and NFAT activation), the Ras-MAPK pathway (leading to AP-1 activation), and the PKC-θ pathway (leading to NF-κB activation).

-

Cellular Response: These transcription factors translocate to the nucleus to drive the expression of key genes, most notably for cytokines such as Interleukin-2 (IL-2), which promotes T-cell proliferation, and Interferon-gamma (IFN-γ), a critical effector cytokine.[11][12]

Caption: Simplified signaling pathway for CD4+ T-cell activation by LLO (190-201).

Quantitative Data Summary

The immunogenicity of the LLO (190-201) epitope has been quantified in numerous studies. The data consistently show a dramatic difference in the efficiency of presentation between the full protein and the synthetic peptide.

Table 1: In Vitro T-Cell Activation Thresholds

| Antigen | APC Type | T-Cell Type | Activation Concentration Range | Peak Response Concentration | Citation(s) |

|---|---|---|---|---|---|

| Full LLO Protein (LLOWT) | PEC, BMDC | LLO(190-201)-specific hybridoma | 0.1 - 10 pM | 10 - 100 pM | [8][10][11] |

| Synthetic LLO(190-201) Peptide | Splenocytes | LLO(190-201)-specific splenocytes | ~1 µM | > 1 µM | [13] |

| LLO(187-205) Peptide | PEC | LLO(190-201)-specific hybridoma | ~20-fold lower than LLO(190-201) | Not specified |[10][11] |

PEC: Peritoneal Exudate Cells; BMDC: Bone Marrow-Derived Dendritic Cells

Table 2: Ex Vivo Cytokine Response Following In Vivo Immunization

| Immunizing Agent (250 pmol) | Recall Antigen (10 nM LLOWW) | Cytokine | Mean Spot Forming Cells / 10^6 cells (± SEM) | Citation(s) |

|---|---|---|---|---|

| LLOWT in IFA | LLOWW | IFN-γ | ~150 | [11] |

| LLOWT in IFA | LLOWW | IL-2 | ~40 | [11] |

| LLO(190-201) in IFA | LLOWW | IFN-γ | ~125 | [11] |

| LLO(190-201) in IFA | LLOWW | IL-2 | ~25 |[11] |

IFA: Incomplete Freund's Adjuvant. LLOWW is a mutant form of LLO with reduced toxicity used as a recall antigen.

Experimental Protocols

The study of the LLO (190-201) mechanism of action relies on established immunological techniques. Below are detailed methodologies for key experiments.

Protocol 1: Generation of LLO(190-201)-Specific T-Cell Hybridomas

This protocol is used to create immortalized T-cell lines with a single, defined specificity for the LLO(190-201) epitope.

-

Immunization: Infect C57BL/6 mice intraperitoneally with a sublethal dose of L. monocytogenes (e.g., 10³ Colony-Forming Units, CFU).[8][11]

-

Spleen Harvest: Seven days post-infection, sacrifice the mice and aseptically remove the spleens.[8][11]

-

In Vitro Restimulation: Prepare single-cell suspensions from the spleens. Culture the splenocytes for 3 days in the presence of the synthetic LLO(190-201) peptide to expand antigen-specific T cells.[8][11]

-

Cell Fusion: Fuse the restimulated splenocytes with a T-cell lymphoma partner line that lacks TCR expression (e.g., BW5147) using polyethylene glycol (PEG).[8][11]

-

Selection and Cloning: Select for fused hybridoma cells in a selective medium (e.g., HAT medium). Clone the resulting hybridomas by limiting dilution (one cell per well) to ensure monoclonality.[8][11]

-

Specificity Screening: Screen each clone for its ability to produce IL-2 when co-cultured with APCs (like peritoneal exudate cells) pulsed with the LLO(190-201) peptide.[8][11]

Protocol 2: In Vitro Antigen Presentation Assay

This assay quantifies the efficiency with which an antigen is presented to T cells.

-

Cell Preparation:

-

Antigen Addition: Prepare serial dilutions of the antigen to be tested (e.g., full-length LLO protein or synthetic LLO(190-201) peptide) and add them to the wells containing APCs.

-

Co-culture: Add the T-cell hybridomas to the wells. Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[10][11]

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

-

Cytokine Measurement: Quantify the amount of IL-2 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a CTLL-2 bioassay, where the proliferation of the IL-2-dependent CTLL-2 cell line is proportional to the amount of IL-2 present.[10][14]

Caption: Experimental workflow for an in vitro antigen presentation assay.

Protocol 3: Ex Vivo ELISpot Assay

This protocol measures the frequency of antigen-specific, cytokine-secreting T cells directly from an immunized animal.

-

Immunization: Immunize C57BL/6 mice in the footpad with 250 picomoles of the antigen (e.g., LLO protein or peptide) emulsified in a suitable adjuvant (e.g., Incomplete Freund's Adjuvant).[11]

-

Lymph Node Harvest: After 7 days, harvest the draining popliteal lymph nodes.[11]

-

Cell Preparation: Prepare a single-cell suspension from the lymph nodes.

-

ELISpot Assay:

-

Add the lymph node cells to wells of an ELISpot plate pre-coated with an anti-cytokine capture antibody (e.g., anti-IFN-γ or anti-IL-2).

-

Stimulate the cells in the wells with a recall antigen (e.g., 10 nM of a non-toxic LLO mutant) or leave them unstimulated as a control.[11]

-

Incubate for 24-48 hours.

-

-

Spot Development: Wash the plate and add a biotinylated anti-cytokine detection antibody, followed by a streptavidin-enzyme conjugate. Add a substrate that precipitates upon enzymatic action, forming a visible spot at the location of each cytokine-secreting cell.

-

Analysis: Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the frequency of antigen-specific T cells.

References

- 1. Biological Effects of Listeriolysin O: Implications for Vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Listeriolysin O Pore-Forming Activity Is Required for ERK1/2 Phosphorylation During Listeria monocytogenes Infection [frontiersin.org]

- 3. Innate and adaptive immune responses to Listeria monocytogenes: A short overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. LLO (190-201), MHC-II-restricted peptide - 1 mg [eurogentec.com]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.plos.org [journals.plos.org]

- 9. Listeriolysin O as a strong immunogenic molecule for the development of new anti-tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Listeriolysin O Is Strongly Immunogenic Independently of Its Cytotoxic Activity | PLOS One [journals.plos.org]

- 11. Listeriolysin O Is Strongly Immunogenic Independently of Its Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. STING-Dependent Type I IFN Production Inhibits Cell-Mediated Immunity to Listeria monocytogenes | PLOS Pathogens [journals.plos.org]

- 13. T cell function and analysis [bio-protocol.org]

- 14. frontiersin.org [frontiersin.org]

The Role of the Listeriolysin O (190-201) Epitope in Immunity to Listeria monocytogenes

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of the Listeriolysin O (LLO) 190-201 peptide, a critical epitope in the adaptive immune response to the intracellular bacterium Listeria monocytogenes. We will explore its role in T-cell activation, summarize key quantitative data from immunological studies, detail relevant experimental protocols, and visualize the core biological pathways and workflows.

Introduction: The Immunodominance of LLO (190-201)

Listeria monocytogenes is a model pathogen for studying cell-mediated immunity. A crucial virulence factor, Listeriolysin O (LLO), enables the bacterium to escape from the phagosome into the host cell's cytosol, a step required for its intracellular life cycle and for the induction of a robust T-cell-mediated immune response.[1][2] Beyond its role in pathogenesis, LLO is a major immunogen, containing several dominant epitopes for both CD4+ and CD8+ T cells.[3][4]

The peptide spanning amino acids 190-201 of LLO (Sequence: NEKYAQAYPNVS) is a well-characterized, immunodominant Major Histocompatibility Complex class II (MHC-II)-restricted epitope, primarily recognized by CD4+ T cells in the context of the I-Ab haplotype in C57BL/6 mice.[1][5][6][7] This epitope is a focal point of the T-helper cell response during Listeria infection. LLO (190-201)-specific CD4+ T cells are critical for orchestrating a successful adaptive immune response, primarily through the production of cytokines like Interferon-gamma (IFN-γ), which activates macrophages and helps prime CD8+ T cell responses.[8][9]

Studies have shown that LLO as a whole protein is processed and presented to CD4+ T cells with remarkable efficiency—thousands of times more effectively than the synthetic peptide itself—highlighting its potent immunogenic properties.[4][10][11] Understanding the dynamics of the T-cell response to the LLO (190-201) epitope is therefore fundamental to deciphering protective immunity against listeriosis and for the rational design of vaccines and immunotherapies.

Quantitative Data Summary

The following tables summarize quantitative data on the LLO (190-201)-specific CD4+ T-cell response from various studies. These metrics are crucial for evaluating immune status and vaccine efficacy in preclinical models.

Table 1: Frequency of LLO (190-201)-Specific CD4+ T Cells Post-Infection or Vaccination

| Mouse Strain | Immunization/Infection Method | Time Point | Tissue | % of CD4+ T cells (IFN-γ+) | Reference(s) |

| C57BL/6 | Infection with L. monocytogenes (2 x 103 CFU) | Day 10 | Spleen | ~0.6% | [7][12] |

| C57BL/6 | Vaccination with DC pulsed with LLO (189-201) | Day 7 | Spleen | 0.75 ± 0.02% | [13] |

| C57BL/6 | Immunization with LLO-Lm-OVA (3 x 108 CFU) | Day 7 | Spleen | 1 - 3% | [2] |

Table 2: Antigen Presentation Efficiency

| Antigen | Antigen Presenting Cell (APC) | Half-Maximal T-cell Response | Fold Increase vs. Peptide | Reference(s) |

| LLO Wild-Type (WT) Protein | Peritoneal Exudate Cells (PEC) | pM to fM concentrations | 3,000 - 7,000x | [4][10][11] |

| LLO (190-201) Peptide | Peritoneal Exudate Cells (PEC) | nM concentrations | Baseline | [4][10][11] |

| LLO (187-205) Peptide | Peritoneal Exudate Cells (PEC) | Lower nM concentrations | ~20x | [10][11] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following are standard protocols used to investigate the LLO (190-201)-specific T-cell response.

3.1 In Vivo Infection of Mice with Listeria monocytogenes

This protocol describes the standard procedure for infecting mice to study the primary immune response.

-

Bacterial Culture: Streak L. monocytogenes (e.g., EGD or 10403S strain) on a BHI (Brain Heart Infusion) agar plate and incubate overnight at 37°C.

-

Liquid Culture: Inoculate a single colony into 3-5 mL of BHI broth and grow overnight at 37°C with shaking.

-

Sub-culture: The next day, sub-culture the bacteria in fresh BHI broth and grow to mid-log phase (OD600 ≈ 0.4-0.6).

-

Preparation of Inoculum: Pellet the bacteria by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS. Calculate the bacterial concentration based on the OD600 reading (e.g., OD600 of 1.0 ≈ 1x109 CFU/mL).

-

Infection: Dilute the bacterial suspension to the desired concentration (e.g., 1x104 CFU/mL for a 2x103 CFU dose). Infect C57BL/6 mice intravenously (i.v.) via the lateral tail vein with 200 µL of the inoculum.[14] The bacterial dose should be confirmed by plating serial dilutions of the inoculum.

3.2 Intracellular Cytokine Staining (ICS) for IFN-γ

This assay quantifies the frequency of antigen-specific T cells producing a specific cytokine.

-

Spleen Processing: At a defined time point post-infection (e.g., Day 7 or 10), euthanize mice and aseptically remove spleens. Prepare single-cell suspensions by mechanical disruption through a 70 µm cell strainer.

-

Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer. Wash the remaining splenocytes with complete RPMI medium.

-

Cell Stimulation: Resuspend splenocytes to a concentration of 4x106 cells/mL. Stimulate the cells for 5-6 hours at 37°C in the presence of:

-

Surface Staining: Wash cells and stain for surface markers by incubating with fluorochrome-conjugated antibodies against CD4, CD8, etc., for 30 minutes on ice.

-

Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a commercial kit (e.g., Cytofix/Cytoperm) according to the manufacturer's instructions.

-

Intracellular Staining: Stain for intracellular IFN-γ using a fluorochrome-conjugated anti-IFN-γ antibody.

-

Flow Cytometry: Wash the cells and acquire data on a flow cytometer. Analyze the data by gating on the CD4+ lymphocyte population and quantifying the percentage of cells positive for IFN-γ.[12][16]

3.3 Generation of LLO (190-201)-Specific T-cell Hybridomas

T-cell hybridomas are immortalized cell lines that respond to a specific peptide-MHC complex, providing a consistent tool for antigen presentation assays.

-

Mouse Infection: Infect a C57BL/6 mouse with a sublethal dose of L. monocytogenes (e.g., 103 CFU, intraperitoneally).[4][10]

-

Spleen Cell Culture: Seven days post-infection, harvest the spleen and prepare a single-cell suspension.

-

In Vitro Restimulation: Culture the splenocytes with the LLO (190-201) peptide for 3 days to expand the antigen-specific T cells.[4][10]

-

Fusion: Fuse the restimulated spleen cells with a T-cell lymphoma partner line (e.g., BW5147) using polyethylene glycol (PEG).

-

Selection and Cloning: Select for fused hybridoma cells in HAT medium. Screen the resulting clones for specificity to LLO (190-201) presented by peritoneal exudate cells (PECs) or other APCs. Clone positive hybridomas by limiting dilution to ensure monoclonality.[4][10]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the LLO (190-201) epitope.

4.1 MHC Class II Antigen Presentation Pathway

This diagram shows how the LLO (190-201) peptide is processed by an Antigen Presenting Cell (APC) and presented to a CD4+ T-helper cell.

Caption: MHC-II presentation pathway for the LLO (190-201) epitope.

4.2 Experimental Workflow for Intracellular Cytokine Staining

This workflow outlines the key steps in quantifying LLO (190-201)-specific T cells from an infected mouse using flow cytometry.

References

- 1. Innate and adaptive immune responses to Listeria monocytogenes: A short overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Listeriolysin O as a strong immunogenic molecule for the development of new anti-tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Listeriolysin O Is Strongly Immunogenic Independently of Its Cytotoxic Activity | PLOS One [journals.plos.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. LLO (190-201), MHC-II-restricted peptide - 1 mg [eurogentec.com]

- 7. rupress.org [rupress.org]

- 8. pnas.org [pnas.org]

- 9. H2-M3-restricted T cells participate in the priming of antigen-specific CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.plos.org [journals.plos.org]

- 11. Listeriolysin O Is Strongly Immunogenic Independently of Its Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential requirements for the chemokine receptor CCR7 in T cell activation during Listeria monocytogenes infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Cellular vaccines in listeriosis: role of the Listeria antigen GAPDH [frontiersin.org]

- 14. Bacterial Infection with Listeria monocytogenes in Mice and Subsequent Analysis of Antigen-Specific CD8 T Cell Responses [bio-protocol.org]

- 15. academic.oup.com [academic.oup.com]

- 16. pnas.org [pnas.org]

Immunogenicity of Listeriolysin O (190-201) in Murine Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Listeriolysin O (LLO), a pore-forming toxin produced by the intracellular bacterium Listeria monocytogenes, is a critical virulence factor that enables the pathogen to escape from the phagosome into the cytosol of infected cells. This cytosolic localization allows for robust processing and presentation of LLO-derived antigens on both MHC class I and class II molecules, leading to the induction of strong CD8+ and CD4+ T cell responses, respectively. The peptide fragment spanning amino acids 190-201 of LLO (LLO190-201) has been identified as an immunodominant MHC class II-restricted epitope in C57BL/6 mice, making it an invaluable tool for studying T helper cell responses in the context of bacterial infection and vaccine development.[1][2][3] This technical guide provides an in-depth analysis of the immunogenicity of the LLO (190-201) peptide in mouse models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Concepts of LLO (190-201) Immunogenicity

The LLO protein is a potent immunogen, capable of eliciting strong CD4+ T cell responses at femtomolar to picomolar concentrations, which is approximately 3,000 to 7,000 times more efficient than the response to the cognate peptide itself.[4][5] This enhanced presentation is observed with various antigen-presenting cells (APCs), including peritoneal exudate macrophages, bone marrow-derived dendritic cells (BMDCs), and splenocytes.[6][7] While the CD8+ T cell response to LLO is less robust than the CD4+ T cell response, it still occurs in the nanomolar range.[4][6] Notably, the potent immunogenicity of LLO has been shown to be independent of its cytotoxic activity, a feature that makes it an attractive candidate for vaccine development.[4][5][6]

Quantitative Analysis of LLO (190-201)-Specific T Cell Responses

The following tables summarize quantitative data from various studies on the cellular immune responses elicited by LLO (190-201) in mouse models.

Table 1: IFN-γ and IL-2 Production by LLO (190-201)-Specific T Cells

| Mouse Strain | Immunization | Assay | Analyzed Cells | Response Metric | Result (Mean ± SEM) | Reference |

| C57BL/6 | 250 picomoles of LLO (190-201) peptide in incomplete Freund's adjuvant | ELISpot | Draining lymph node cells | Number of IFN-γ producing cells (per 106 cells) | ~150 | [6] |

| C57BL/6 | 250 picomoles of LLO (190-201) peptide in incomplete Freund's adjuvant | ELISpot | Draining lymph node cells | Number of IL-2 producing cells (per 106 cells) | ~75 | [6] |

| C57BL/6 | Infection with L. monocytogenes | Intracellular Staining | Splenocytes | Percentage of CD4+ T cells producing IFN-γ | ~0.6% | [1] |

| C57BL/6 | Vaccination with dendritic cells pulsed with LLO (189-201) | Intracellular Staining | Splenocytes | Percentage of CD4+ T cells producing IFN-γ | 0.75 ± 0.02% | [8] |

Table 2: Frequency of LLO (190-201)-Specific CD4+ T Cells

| Mouse Strain | Immunization/Challenge | Time Point | Analyzed Tissue | Measurement Method | Frequency of LLO (190-201)-Specific CD4+ T Cells | Reference |

| C57BL/6 | Infection with recombinant L. monocytogenes expressing OVA (LmOVA) | Day 7 | Spleen | Intracellular IFN-γ staining | Not explicitly quantified, but response detected | [9] |

| C57BL/6 | Infection with LmOVA | Day 7 | Spleen | Intracellular IFN-γ staining | Reduced in Rac1 deficient DC mice | [10] |

| C57BL/6 | Vaccination with TvaxOVA-LLO | Day 7 | Blood | Tetramer Staining | Enhanced with co-delivery of mtIL-12 and GM-CSF | [11] |

| C57BL/6 | Infection with attenuated L. monocytogenes expressing OVA | Day 90 | Spleen | Intracellular IFN-γ staining | Increased numbers in IFN-γ-/- mice | [12] |

Experimental Protocols

Generation of LLO (190-201)-Specific T Cell Hybridomas

-

Infection: C57BL/6 mice are infected intraperitoneally with 103 colony-forming units (CFU) of L. monocytogenes EGD strain.[6][7]

-

Spleen Cell Isolation: Seven days post-infection, spleens are harvested, and single-cell suspensions are prepared.[6][7]

-

In Vitro Culture: Isolated spleen cells are cultured with the LLO (190-201) peptide for 3 days.[6][7]

-

Fusion: The cultured spleen cells are fused with BW5147 CD4+ T cell thymoma cells to generate stable hybridomas.[6][7]

-

Cloning and Screening: T cell hybridomas are cloned at one cell per well and screened for specificity to LLO (190-201) peptide presented by peritoneal exudate cells (PECs).[6][7]

In Vivo Immunization and T Cell Response Analysis

-

Immunization: C57BL/6 mice are immunized in the footpad with 250 picomoles of LLO (190-201) peptide emulsified in incomplete Freund's adjuvant.[6]

-

Lymph Node Isolation: After 7 days, draining lymph nodes are isolated.[6]

-

ELISpot Assay: The number of IFN-γ and IL-2 producing cells is determined by ELISpot assay using LLO protein as the recall antigen.[6]

Dendritic Cell-Based Vaccination

-

DC Preparation: Bone marrow-derived dendritic cells (DCs) are generated from the femur bone marrow of C57BL/6 mice and differentiated with GM-CSF. CD11c+ cells are then isolated.[13]

-

Peptide Pulsing: DCs are pulsed ex vivo with 50 µg/ml of LLO (190-201) peptide for 24 hours.[13]

-

Vaccination: Mice are immunized intraperitoneally with 1 x 106 peptide-pulsed DCs.[13]

-

Challenge: Seven days after immunization, mice are challenged intraperitoneally with a sublethal dose of L. monocytogenes.[13]

-

Analysis: Protection is assessed by determining the bacterial load in the spleen and liver. T cell responses can be analyzed by intracellular cytokine staining of splenocytes restimulated with the LLO (190-201) peptide.[8]

Intracellular Cytokine Staining for Flow Cytometry

-

Cell Stimulation: Splenocytes (2 x 107 cells/well) are incubated with 10-6 M LLO (190-201) peptide for 5 hours at 37°C.[10]

-

Golgi Block: After 2 hours of stimulation, a protein transport inhibitor (e.g., GolgiPlug) is added to the culture.[10]

-

Surface Staining: Cells are washed and stained with antibodies against surface markers such as CD4 and CD8.[10]

-

Fixation and Permeabilization: Cells are fixed and permeabilized to allow for intracellular staining.

-

Intracellular Staining: Cells are stained with a fluorescently labeled antibody against IFN-γ.

-

Flow Cytometry: The frequency of IFN-γ-producing CD4+ T cells is determined by flow cytometry.

Visualizing the Pathways and Processes

Antigen Processing and Presentation of LLO (190-201)

The following diagram illustrates the MHC class II antigen processing and presentation pathway for the LLO (190-201) epitope.

Caption: MHC Class II presentation of the LLO (190-201) epitope.

Experimental Workflow for Assessing LLO (190-201) Immunogenicity

The diagram below outlines a typical experimental workflow for evaluating the immunogenicity of LLO (190-201) in a mouse model.

Caption: Workflow for LLO (190-201) immunogenicity assessment in mice.

Conclusion

The listeriolysin O (190-201) peptide is a cornerstone for studying CD4+ T cell immunity in the context of intracellular bacterial infections in C57BL/6 mouse models. Its strong and well-characterized immunogenicity, coupled with the availability of established experimental protocols, makes it an invaluable tool for researchers in immunology and vaccine development. The dissociation of its immunogenic properties from its cytotoxicity further enhances its potential for therapeutic applications. This guide provides a comprehensive overview of the current understanding of LLO (190-201) immunogenicity, offering a valuable resource for the design and interpretation of future studies.

References

- 1. rupress.org [rupress.org]

- 2. Bacterial Infection with Listeria monocytogenes in Mice and Subsequent Analysis of Antigen-Specific CD8 T Cell Responses [en.bio-protocol.org]

- 3. Innate and adaptive immune responses to Listeria monocytogenes: A short overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Listeriolysin O as a strong immunogenic molecule for the development of new anti-tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Listeriolysin O Is Strongly Immunogenic Independently of Its Cytotoxic Activity | PLOS One [journals.plos.org]

- 7. journals.plos.org [journals.plos.org]

- 8. Frontiers | Cellular vaccines in listeriosis: role of the Listeria antigen GAPDH [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. ashpublications.org [ashpublications.org]

- 11. JCI - A therapeutic cancer vaccine delivers antigens and adjuvants to lymphoid tissues using genetically modified T cells [jci.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Identification and characterisation of T-cell epitopes for incorporation into dendritic cell-delivered Listeria vaccines - PMC [pmc.ncbi.nlm.nih.gov]

LLO (190-201) Peptide: A Technical Guide to its Biochemical Properties and Immunological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Listeriolysin O (LLO) (190-201) peptide, derived from the pore-forming toxin listeriolysin O of the intracellular bacterium Listeria monocytogenes, is a well-characterized immunodominant peptide. It plays a crucial role in eliciting a robust CD4+ T cell response, making it a focal point in immunological research and the development of novel vaccine adjuvants and immunotherapies. This technical guide provides an in-depth overview of the biochemical properties of the LLO (190-201) peptide, detailed experimental protocols for its study, and a visualization of its associated signaling pathways.

Biochemical Properties

The LLO (190-201) peptide is a 12-amino acid sequence, Asn-Glu-Lys-Tyr-Ala-Gln-Ala-Tyr-Pro-Asn-Val-Ser (NEKYAQAYPNVS) .[1][2] It is a major histocompatibility complex class II (MHC-II)-restricted peptide, specifically binding to the I-Ab molecule in mice.[3][4] This interaction is the initial step in the presentation of the peptide to CD4+ T helper cells, triggering an adaptive immune response. The high immunogenicity of this peptide is a key characteristic, capable of eliciting CD4+ T cell responses at very low concentrations.[5][6]

Quantitative Data

The following table summarizes key quantitative parameters associated with the LLO (190-201) peptide's activity.

| Parameter | Value | Cell Type/System | Reference |

| Sequence | NEKYAQAYPNVS | - | [1][2] |

| MHC-II Restriction | I-Ab | Murine | [3][4] |

| T-Cell Activation (EC50) | ~10-8 M to 10-7 M | LLO(190-201)-specific CD4+ T cells | [7] |

| Binding Affinity (Kd) to I-Ab | In the micromolar (µM) range | Murine TCRs | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study and application of the LLO (190-201) peptide. Below are protocols for key experiments.

Peptide Synthesis and Purification

1. Solid-Phase Peptide Synthesis (SPPS):

-

Principle: The peptide is synthesized by sequentially adding amino acids to a growing chain attached to a solid resin support.[9]

-

Protocol:

-

Select a suitable resin (e.g., Wang resin).

-

Attach the C-terminal amino acid (Serine) to the resin.

-

Perform cycles of deprotection (removing the temporary protecting group from the N-terminus) and coupling (adding the next amino acid).

-

Commonly used chemistry involves Fmoc (9-fluorenylmethyloxycarbonyl) for N-terminal protection.

-

After the final amino acid (Asparagine) is coupled, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).[2]

-

2. Peptide Purification:

-

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides based on their hydrophobicity.[1]

-

Protocol:

-

Dissolve the crude peptide in a suitable solvent.

-

Inject the sample onto a C18 RP-HPLC column.

-

Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile) in water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).

-

Monitor the elution profile at a wavelength of 210-220 nm.

-

Collect fractions containing the purified peptide.

-

Confirm the purity and identity of the peptide using analytical HPLC and mass spectrometry.[10]

-

MHC Class II Binding Assay

-

Principle: A competition-based assay to measure the binding affinity of the LLO (190-201) peptide to purified MHC-II molecules. A fluorescently labeled probe peptide with known binding affinity is displaced by the unlabeled test peptide.

-

Protocol:

-

Incubate a constant concentration of purified, soluble MHC-II molecules (e.g., I-Ab) with a constant concentration of a fluorescently labeled probe peptide.

-

Add serial dilutions of the unlabeled LLO (190-201) peptide to the mixture.

-

Allow the binding reaction to reach equilibrium (typically 48-72 hours at 37°C).

-

Measure the fluorescence polarization or use an ELISA-based format to quantify the amount of labeled peptide bound to the MHC-II molecules.

-

The concentration of LLO (190-201) peptide that inhibits 50% of the labeled peptide binding (IC50) is determined, which is inversely proportional to its binding affinity.

-

CD4+ T-Cell Activation Assay

-

Principle: To determine the ability of the LLO (190-201) peptide to activate specific CD4+ T cells, typically measured by cytokine production or proliferation.

-

Protocol:

-

Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from a mouse immunized with Listeria monocytogenes or the LLO (190-201) peptide.

-

Alternatively, use a T-cell hybridoma specific for LLO (190-201).[11]

-

Culture the cells in a 96-well plate.

-

Stimulate the cells with varying concentrations of the LLO (190-201) peptide (e.g., from 10-12 M to 10-5 M).

-

Incubate for a specified period (e.g., 24-72 hours).

-

Assess T-cell activation by:

-

ELISA or ELISpot: Measure the concentration of secreted cytokines such as IFN-γ or IL-2 in the culture supernatant.

-

Intracellular Cytokine Staining: Use flow cytometry to detect intracellular cytokine production after treatment with a protein transport inhibitor (e.g., Brefeldin A).[4]

-

Proliferation Assay: Measure the incorporation of 3H-thymidine or use a dye dilution assay (e.g., CFSE) to assess cell division.

-

-

Signaling Pathway

The interaction of the LLO (190-201) peptide, presented by an MHC-II molecule on an antigen-presenting cell (APC), with the T-cell receptor (TCR) on a CD4+ T cell initiates a complex intracellular signaling cascade. This cascade ultimately leads to T-cell activation, proliferation, and differentiation.

Caption: T-Cell Receptor (TCR) signaling cascade initiated by the LLO(190-201)-MHC-II complex.

Conclusion

The LLO (190-201) peptide is a powerful tool in immunology, serving as a model antigen for studying CD4+ T cell responses. Its well-defined biochemical properties and high immunogenicity make it a valuable component in the development of vaccines and immunotherapies. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and professionals in the field, facilitating further investigation into the therapeutic potential of this important peptide.

References

- 1. bachem.com [bachem.com]

- 2. agilent.com [agilent.com]

- 3. rupress.org [rupress.org]

- 4. Differentiation of distinct long-lived memory CD4 T cells in intestinal tissues after oral Listeria monocytogenes infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. gb.gilson.com [gb.gilson.com]

- 7. frontiersin.org [frontiersin.org]

- 8. CD4 Inhibits Helper T Cell Activation at Lower Affinity Threshold for Full-Length T Cell Receptors Than Single Chain Signaling Constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. Identification and characterisation of T-cell epitopes for incorporation into dendritic cell-delivered Listeria vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Listeriolysin O Is Strongly Immunogenic Independently of Its Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

LLO (190-201): A Technical Guide to its Application as a Model Antigen for CD4+ T Cell Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Listeriolysin O (LLO), a pore-forming toxin produced by the intracellular bacterium Listeria monocytogenes, is a potent immunogen that elicits robust CD4+ and CD8+ T cell responses. The peptide fragment spanning amino acids 190-201 of LLO (sequence: NEKYAQAYPNVS) has been identified as an immunodominant epitope for CD4+ T cells in the context of the murine MHC-II molecule I-Ab.[1][2][3] Its high immunogenicity and well-characterized responses make LLO (190-201) an invaluable tool for studying various aspects of CD4+ T cell biology, including activation, differentiation, memory formation, and the efficacy of vaccine adjuvants. This technical guide provides an in-depth overview of LLO (190-201) as a model antigen, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Immunogenicity and MHC-II Presentation

LLO (190-201) is known to be a strong binder to the I-Ab MHC-II molecule. This interaction is the initial step in the presentation of the antigen to CD4+ T cells. The peptide is processed from the full-length LLO protein by antigen-presenting cells (APCs), such as dendritic cells and macrophages, within the endosomal pathway. The resulting peptide-MHC-II complexes are then transported to the cell surface for recognition by the T cell receptor (TCR) of LLO (190-201)-specific CD4+ T cells.

Quantitative Data on LLO (190-201)-Specific CD4+ T Cell Responses

The following tables summarize quantitative data from various studies investigating the CD4+ T cell response to LLO (190-201). These data highlight the potency of this model antigen in eliciting cellular immune responses.

Table 1: In Vitro T Cell Hybridoma Activation

| Stimulus | Concentration | Response (e.g., IL-2 production) | Reference |

| LLO (190-201) peptide | 10-8 M - 10-3 M | Dose-dependent increase in IL-2 production | [4] |

| LLO Protein | pM to nM | ~1000-10000 fold more efficient presentation than peptide | [5] |

Table 2: In Vivo CD4+ T Cell Responses in Mice

| Experimental Model | Readout | Result | Reference |

| L. monocytogenes infection | Frequency of IFN-γ+ CD4+ T cells in spleen | ~0.6% of total CD4+ T cells 10 days post-infection | [6] |

| L. monocytogenes infection | Peak primary response | 1 in 100 CD4+ splenocytes are LLO (189-201)-specific | [6] |

| L. monocytogenes infection | Peak secondary response | 1 in 30 CD4+ splenocytes are LLO (189-201)-specific | [6] |

| Peptide immunization with adjuvant | IFN-γ and IL-2 ELISpot | Significant responses with 250 picomoles of peptide | |

| DC vaccine with LLO (189-201) | Frequency of IFN-γ+ CD4+ T cells | 0.75 ± 0.02% of total CD4+ T cells |

Experimental Protocols

Detailed methodologies for key experiments involving LLO (190-201) are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Protocol 1: In Vivo Immunization of Mice with LLO (190-201) Peptide

This protocol describes the immunization of mice to elicit an LLO (190-201)-specific CD4+ T cell response.

Materials:

-

LLO (190-201) peptide (NEKYAQAYPNVS)

-

Adjuvant (e.g., Incomplete Freund's Adjuvant (IFA), or a TLR agonist like CpG)

-

Phosphate-buffered saline (PBS)

-

Syringes and needles

-

C57BL/6 mice

Procedure:

-

Peptide-Adjuvant Emulsion Preparation:

-

Dissolve LLO (190-201) peptide in sterile PBS to a final concentration of 1 mg/mL.

-

To prepare an emulsion with IFA, mix the peptide solution with an equal volume of IFA.

-

Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

-

-

Immunization:

-

Inject 100 µL of the peptide-adjuvant emulsion subcutaneously (s.c.) at the base of the tail or intraperitoneally (i.p.). This corresponds to a dose of 50 µg of peptide per mouse.

-

For some studies, a booster immunization may be given 7-14 days after the primary immunization.

-

-

Analysis of Immune Response:

-

At a desired time point after immunization (typically 7-14 days), euthanize the mice and harvest spleens or draining lymph nodes.

-

Prepare single-cell suspensions for downstream analysis, such as intracellular cytokine staining or ELISpot assays.

-

Protocol 2: Intracellular Cytokine Staining (ICS) for LLO (190-201)-Specific CD4+ T Cells

This protocol details the detection of cytokine-producing LLO (190-201)-specific CD4+ T cells by flow cytometry.

Materials:

-

Single-cell suspension from immunized or infected mice

-

RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

-

LLO (190-201) peptide

-

Brefeldin A or Monensin (protein transport inhibitors)

-

Anti-CD16/CD32 antibody (Fc block)

-

Fluorescently conjugated antibodies against surface markers (e.g., CD4, CD44)

-

Fixation/Permeabilization buffer

-

Fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

-

Flow cytometer

Procedure:

-

Cell Stimulation:

-

Plate 1-2 x 106 splenocytes or lymph node cells per well in a 96-well plate.

-

Stimulate the cells with LLO (190-201) peptide at a final concentration of 1-10 µg/mL for 4-6 hours at 37°C.

-

Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).

-

Add Brefeldin A or Monensin for the last 2-4 hours of incubation to block cytokine secretion.

-

-

Surface Staining:

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Block Fc receptors with anti-CD16/CD32 antibody for 10-15 minutes on ice.

-

Stain for surface markers (e.g., anti-CD4, anti-CD44) for 30 minutes on ice in the dark.

-

-

Fixation and Permeabilization:

-

Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

-

Intracellular Staining:

-

Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at room temperature or 4°C in the dark.

-

-

Flow Cytometry Analysis:

-

Wash the cells and resuspend them in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Gate on CD4+ T cells and analyze the expression of intracellular cytokines.

-

Protocol 3: Generation of LLO (190-201)-Specific T Cell Hybridomas

This protocol outlines the generation of immortalized T cell lines that are specific for the LLO (190-201) peptide.

Materials:

-

Spleen from a L. monocytogenes-infected or LLO (190-201)-immunized mouse

-

LLO (190-201) peptide

-

BW5147 TCRα-β- T cell lymphoma cell line

-

Polyethylene glycol (PEG)

-

HAT (hypoxanthine-aminopterin-thymidine) selection medium

-

HT (hypoxanthine-thymidine) medium

-

96-well culture plates

Procedure:

-

In Vitro Restimulation of Splenocytes:

-

Prepare a single-cell suspension from the spleen of an immunized or infected mouse.

-

Culture the splenocytes with LLO (190-201) peptide (10 µg/mL) for 3-4 days to enrich for antigen-specific T cells.

-

-

Fusion:

-

Mix the restimulated splenocytes with BW5147 cells at a ratio of 5:1.

-

Wash the cell mixture and pellet the cells.

-

Add PEG dropwise while gently agitating the cells to induce fusion.

-

Slowly add culture medium to dilute the PEG.

-

-

Selection and Cloning:

-

Plate the fused cells in 96-well plates in HAT medium. Unfused BW5147 cells will die in this medium, and unfused splenocytes have a limited lifespan.

-

After 10-14 days, switch to HT medium and then to regular culture medium.

-

Screen the resulting hybridomas for reactivity to LLO (190-201) presented by APCs using an IL-2 bioassay.

-

Clone positive hybridomas by limiting dilution to ensure monoclonality.

-

CD4+ T Cell Activation Signaling

The recognition of the LLO (190-201)-MHC-II complex by the TCR on a CD4+ T cell initiates a complex signaling cascade, leading to T cell activation, proliferation, and effector function.

Conclusion

The LLO (190-201) peptide is a robust and versatile tool for the study of CD4+ T cell immunity. Its high immunogenicity, well-defined MHC restriction, and the availability of established experimental systems make it an ideal model antigen for researchers in immunology and vaccine development. The data and protocols presented in this guide provide a solid foundation for designing and executing experiments to probe the intricacies of CD4+ T cell responses.

References

- 1. I-Ab | Lm LLO 190-201 | NEKYAQAYPNVS | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. immunology.org [immunology.org]

- 6. Organ-specific CD4+ T cell response during Listeria monocytogenes infection - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on Listeriolysin O (LLO) Research (1990-2001): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The period between 1990 and 2001 marked a pivotal era in the understanding of Listeria monocytogenes pathogenesis, with the pore-forming cytolysin Listeriolysin O (LLO) taking center stage. This technical guide provides an in-depth historical perspective on the key research findings concerning LLO during this decade. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a detailed look at the experimental foundations, quantitative data, and conceptual models that have shaped our current knowledge of this critical virulence factor.

Listeriolysin O, encoded by the hly gene, is a member of the cholesterol-dependent cytolysin (CDC) family of toxins.[1] It is an essential virulence factor for L. monocytogenes, playing a crucial role in the bacterium's ability to escape from the phagosome and replicate within the host cell cytosol.[2][3] This guide will delve into the biochemical characteristics of LLO, its mechanism of action, its regulation, and its intricate interactions with host cells, all within the historical context of 1990-2001.

I. Biochemical and Functional Characterization of LLO

Research in the 1990s laid the groundwork for our understanding of LLO's unique properties that are finely tuned for the intracellular lifecycle of L. monocytogenes.

pH-Dependent Activity: A Key Adaptation for Intracellular Survival

A defining feature of LLO that distinguishes it from other CDCs is its optimal activity at an acidic pH of around 5.5.[4][5] This characteristic is crucial for its function, as it allows LLO to be highly active in the acidic environment of the phagosome while having minimal activity in the neutral pH of the host cell cytosol.[4][5] This compartmentalization of activity is vital to prevent premature lysis of the host cell, which would expose the bacteria to the host's extracellular immune defenses and be detrimental to the infection.[6][7]

Early studies demonstrated that the cytolytic activity of LLO is maximized at a pH of 5.5.[4] This selective activation within the acidic phagosome (average pH ~5.9) enables L. monocytogenes to efficiently lyse the phagosomal membrane and escape into the cytosol.[4] Upon release into the more basic cytosol, the toxin's activity is significantly reduced.[4]

The PEST-like Sequence: A Novel Mechanism for Toxin Regulation

Another critical discovery during this period was the identification of a PEST-like sequence in the N-terminus of LLO.[4] PEST sequences are rich in proline (P), glutamic acid (E), serine (S), and threonine (T) and often signal proteins for rapid degradation. While the exact mechanism by which this region functions was still under debate at the end of this period, it was clear that it was essential for virulence.[1] Mutants lacking this sequence were found to be cytotoxic to the host cell, suggesting that this domain plays a role in regulating LLO activity and preventing host cell death.[4]

| LLO Characteristic | Finding (1990-2001) | Significance | References |

| Optimal pH for Activity | pH 5.5 | Allows for selective activity within the acidic phagosome, preventing host cell lysis. | [4][5] |

| PEST-like Sequence | Present in the N-terminus; essential for virulence. | Regulates LLO activity to prevent cytotoxicity to the host cell. | [1][4] |

| Cholesterol Dependence | Binds to cholesterol in host cell membranes. | Essential for membrane binding and subsequent pore formation. | [1] |

| Pore Size | Forms large pores (10-20 nm) in membranes. | Sufficient to allow leakage of macromolecules from the phagosome. | [1] |

II. The Role of LLO in Listeria monocytogenes Pathogenesis

The primary function of LLO is to mediate the escape of L. monocytogenes from the phagosome, a critical step in its intracellular life cycle.

Phagosomal Escape and Intracellular Growth

Upon entry into a host cell, L. monocytogenes is enclosed within a phagosome. LLO, secreted by the bacterium, inserts into the phagosomal membrane, forming pores that ultimately lead to the disruption of the vacuole.[2][3] This allows the bacteria to escape into the nutrient-rich cytosol, where they can replicate.[2] The essentiality of LLO in this process was demonstrated by studies showing that hly-negative mutants (lacking LLO) are unable to escape the phagosome and are avirulent.[1]

Cell-to-Cell Spread

LLO is also required for the efficient escape of L. monocytogenes from the double-membraned vacuole that forms when the bacteria spread from one infected cell to a neighboring cell.[2][8] This process allows the bacteria to disseminate within the host while remaining shielded from the extracellular immune system.

III. Molecular Mechanisms of LLO Action and Regulation

The period of 1990-2001 saw significant progress in elucidating the molecular mechanisms governing LLO's function and its intricate regulation.

Pore Formation

LLO belongs to the family of cholesterol-dependent cytolysins (CDCs).[1] The mechanism of pore formation involves the binding of LLO monomers to cholesterol in the host cell membrane, followed by oligomerization to form a prepore complex. This complex then undergoes a conformational change, leading to the insertion of transmembrane β-hairpins into the membrane and the formation of a large pore.[5] The average size of pores formed by related toxins like streptolysin O (SLO) is around 10-20 nm.[1]

Regulation of hly Gene Expression

The expression of the hly gene, which encodes LLO, is tightly regulated. It is part of the Listeria pathogenicity island 1 (LIPI-1) and is under the control of the pleiotropic regulatory activator PrfA.[4] The expression of prfA itself is thermoregulated, with maximal expression occurring at 37°C, the body temperature of the host.[4] This ensures that LLO and other virulence factors are primarily produced when the bacteria are within a host.

IV. LLO and the Host Immune Response

LLO's interaction with the host is not limited to mediating phagosomal escape. It also plays a significant role in modulating the host immune response.

Induction of Host Cell Signaling

LLO can induce various host cell signaling pathways. For instance, it has been shown to activate NF-κB, a key transcription factor involved in the inflammatory response.[1] This activation can lead to the expression of genes involved in cell adhesion and other defense-related functions.[1]

LLO as an Immunodominant Antigen

Cytosolic LLO is rapidly degraded by the host cell's proteasomal machinery.[1] This degradation leads to the processing of LLO peptides and their presentation on MHC class I molecules, making LLO a dominant antigen for cytotoxic T lymphocytes (CTLs).[1] This highlights the dual role of LLO as both a critical virulence factor and a major target of the adaptive immune response.

V. Experimental Protocols: Foundational Methodologies

The following are summaries of key experimental protocols that were instrumental in the characterization of LLO during the 1990-2001 period.

Hemolysis Assay for LLO Activity

This assay was fundamental for quantifying the cytolytic activity of LLO.

-

Principle: Measures the ability of LLO to lyse red blood cells (erythrocytes), releasing hemoglobin. The amount of hemoglobin released is proportional to the lytic activity.

-

Methodology:

-

Purified LLO or bacterial culture supernatants containing LLO were serially diluted.

-

A suspension of washed sheep or rabbit red blood cells was added to each dilution.

-

The mixture was incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

The reaction was stopped, and intact cells were pelleted by centrifugation.

-

The amount of hemoglobin in the supernatant was measured spectrophotometrically at a wavelength of 540 nm.

-

Hemolytic units (HU) were often defined as the reciprocal of the dilution of LLO that caused 50% lysis of the red blood cells.

-

Plaque Assay for Intracellular Spread

This assay was used to assess the ability of L. monocytogenes to spread from cell to cell.

-

Principle: Measures the formation of "plaques" or zones of cell death in a monolayer of cultured cells, which result from the intracellular growth and spread of the bacteria.

-

Methodology:

-

A monolayer of a suitable cell line (e.g., L2 fibroblasts) was infected with a low multiplicity of infection (MOI) of L. monocytogenes.

-

After an initial infection period, an overlay containing an antibiotic (e.g., gentamicin) that kills extracellular but not intracellular bacteria was added.

-

The infected cells were incubated for several days to allow for intracellular growth and cell-to-cell spread.

-

The cell monolayer was then stained (e.g., with neutral red) to visualize the plaques.

-

The number and size of the plaques were quantified to assess the efficiency of cell-to-cell spread.

-

Immunofluorescence Microscopy for Subcellular Localization

This technique was crucial for visualizing the location of L. monocytogenes and associated host proteins within infected cells.

-

Principle: Uses fluorescently labeled antibodies to detect specific target antigens (e.g., LLO, bacterial surface proteins, host cytoskeletal components) within fixed and permeabilized cells.

-

Methodology:

-

Cells grown on coverslips were infected with L. monocytogenes.

-

At various time points post-infection, the cells were fixed with a cross-linking agent (e.g., paraformaldehyde).

-

The cell membranes were permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to the cell interior.

-

The cells were incubated with a primary antibody specific for the target antigen.

-

A secondary antibody conjugated to a fluorophore that binds to the primary antibody was then added.

-

The coverslips were mounted on microscope slides and visualized using a fluorescence microscope.

-

VI. Conclusion

The decade from 1990 to 2001 was a period of intense discovery that fundamentally shaped our understanding of Listeriolysin O. Researchers during this time established LLO as a unique, pH-sensitive cytolysin perfectly adapted for the intracellular lifestyle of Listeria monocytogenes. The identification of its crucial role in phagosomal escape and cell-to-cell spread, the elucidation of its regulatory mechanisms, and the initial characterization of its interaction with the host immune system provided a robust foundation for future research. The experimental approaches developed and refined during this era remain cornerstones of Listeria research today. This historical perspective not only highlights the key scientific advancements but also underscores the ingenuity and dedication of the researchers who unraveled the complexities of this fascinating bacterial toxin. The knowledge gleaned from this period continues to inform the development of novel therapeutic strategies and vaccines against listeriosis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Listeria Pathogenesis and Molecular Virulence Determinants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Listeria monocytogenes Pathogenesis: The Role of Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Listeriolysin O - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. Regulated translation of listeriolysin O controls virulence of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The cell biology of Listeria monocytogenes infection: the intersection of bacterial pathogenesis and cell-mediated immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of listeriolysin O in cell-to-cell spread of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Listeriolysin O Epitopes: A Technical Guide for Researchers

An In-depth Review of the Immunogenic Landscape of a Key Virulence Factor

Listeriolysin O (LLO), a pore-forming toxin secreted by Listeria monocytogenes, is a critical virulence factor that enables the bacterium to escape from the phagosome and replicate within the host cell cytosol.[1] Beyond its role in pathogenesis, LLO is a highly immunogenic protein, eliciting robust B-cell and T-cell responses, making it a focal point for vaccine development and immunological studies.[2][3] This technical guide provides a comprehensive review of the current literature on LLO epitopes, presenting quantitative data, detailed experimental protocols, and visual representations of key immunological pathways and workflows.

B-Cell Epitopes of Listeriolysin O

The identification of B-cell epitopes, which are recognized by antibodies, is crucial for the development of diagnostic tools and antibody-based therapeutics. Studies on LLO have utilized bioinformatic predictions and experimental validations to map these regions.

Bioinformatic analyses have predicted numerous potential linear and discontinuous B-cell epitopes in LLO.[4][5] Notably, domain 4 of the LLO protein is predicted to be particularly immunodominant, containing a high density of predicted epitopes.[4][6] These predictions are based on characteristics such as surface accessibility, flexibility, and hydrophilicity of the amino acid residues.[4]

Table 1: Predicted Linear B-Cell Epitopes in Listeriolysin O

| Epitope Sequence/Region | Location (Domain) | Prediction Method(s) | Reference(s) |

| Multiple predicted epitopes | Domain 4 | ABCpred, BepiPred | [4] |

| 363LGDLRD368 | Not specified | Bioinformatics analysis | [7] |

Table 2: Predicted Discontinuous B-Cell Epitopes in Listeriolysin O

| Interacting Residues | Location (Domain) | Prediction Method(s) | Reference(s) |

| Residues 422-431, 458-462, 480-492, 494-496, 510-511, 513-516, 521 | Domain 4 | ElliPro | [4][6] |

| Residues A196, Y197, R378 | Domain 1 | ElliPro | [6] |

| Residues N432, 453-456 | Domain 4 | ElliPro | [6] |

T-Cell Epitopes of Listeriolysin O

T-cell epitopes are peptides derived from the processing of LLO that are presented by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs). These epitopes are critical for cell-mediated immunity against Listeria monocytogenes.

MHC Class I-Restricted Epitopes (CD8+ T-Cell Response)

CD8+ cytotoxic T lymphocytes (CTLs) recognize LLO-derived peptides presented by MHC class I molecules and are essential for killing infected cells. Several immunodominant CTL epitopes have been identified.

Table 3: Experimentally Validated MHC Class I-Restricted LLO Epitopes

| Epitope Sequence | Amino Acid Position | MHC Restriction | Experimental System | Reference(s) |

| GYKDGNEYI | 91-99 | H-2Kd | BALB/c mice | [2][3][8] |

| KANN | 296-304 | Not specified | C57BL/6 mice | [3] |

MHC Class II-Restricted Epitopes (CD4+ T-Cell Response)

CD4+ helper T cells recognize LLO peptides presented by MHC class II molecules and play a central role in orchestrating the adaptive immune response, including the activation of B cells and CD8+ T cells.

Table 4: Experimentally Validated MHC Class II-Restricted LLO Epitopes

| Epitope Sequence | Amino Acid Position | MHC Restriction | Experimental System | Reference(s) |

| NEKYAQAYPNVS | 189-201 | Not specified | Not specified | [1][2] |

| EKYAQAYPNVS | 190-201 | I-Ab | C57BL/6 mice | [3] |

| PEVVRRSL | 215-226 | I-Ek | Not specified | [1][2][9] |

| LLO 215-234 | 215-234 | I-Ek | C3HeB/FeJ mice | [10] |

| LLO 354-371 | 354-371 | Not specified | H-2k and H-2d mice | [10] |

Experimental Protocols

The identification and characterization of LLO epitopes have relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: In Silico B-Cell Epitope Prediction

This protocol outlines the general steps for predicting B-cell epitopes using bioinformatics tools as described in the literature.[4][7]

-

Sequence Retrieval: Obtain the full-length amino acid sequence of Listeriolysin O from a protein database (e.g., GenBank, UniProt).

-

Linear Epitope Prediction: Utilize web-based servers such as ABCpred and BepiPred.

-

Input the LLO amino acid sequence.

-

Set the prediction threshold (e.g., a score of 0.85 for ABCpred).

-

Analyze the output, which typically provides peptide sequences with their corresponding prediction scores.

-

-

Discontinuous Epitope Prediction: Employ tools like ElliPro, which analyze the 3D structure of the protein.

-

If a crystal structure is available, input the PDB ID. If not, generate a 3D model using homology modeling servers.

-

Run the prediction, which will identify clusters of residues that are distant in the primary sequence but spatially close in the folded protein.

-

The output will provide a list of residues constituting the predicted discontinuous epitopes and their protrusion index (PI) scores.

-

-

Structural Analysis: Visualize the predicted epitopes on the 3D structure of LLO using molecular graphics software (e.g., PyMOL, Chimera) to assess their accessibility and location within the protein domains.[4]

Protocol 2: T-Cell Epitope Mapping using Synthetic Peptides and T-Cell Proliferation Assay

This protocol describes a common method for identifying T-cell epitopes by stimulating immune cells with synthetic peptides.[10]

-

Peptide Synthesis: Synthesize overlapping peptides (e.g., 15-20 amino acids in length, overlapping by 10-12 amino acids) spanning the entire LLO protein sequence.

-

Immunization of Animals: Immunize experimental animals (e.g., mice of a specific MHC haplotype) with live attenuated Listeria monocytogenes or purified LLO protein to generate an LLO-specific T-cell response.

-

Isolation of Splenocytes: After a suitable immunization period (e.g., 7-14 days), euthanize the animals and aseptically remove the spleens. Prepare a single-cell suspension of splenocytes.

-

T-Cell Proliferation Assay (e.g., [3H]-thymidine incorporation assay):

-

Plate the splenocytes in a 96-well plate.

-

Add individual synthetic LLO peptides to the wells at various concentrations.

-

Include positive (e.g., Concanavalin A) and negative (medium only) controls.

-

Culture the cells for 72-96 hours.

-

Pulse the cells with [3H]-thymidine for the final 18-24 hours of culture.

-

Harvest the cells onto a filter mat and measure the incorporation of [3H]-thymidine using a scintillation counter.

-

-

Data Analysis: A significant increase in [3H]-thymidine incorporation in response to a specific peptide compared to the negative control indicates that the peptide contains a T-cell epitope.

Protocol 3: Enzyme-Linked Immunospot (ELISPOT) Assay for Cytokine Production

The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-secreting T cells in response to epitope stimulation.[11]

-

Coat ELISPOT Plate: Coat a 96-well ELISPOT plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

-

Prepare Cells: Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes from immunized animals or infected individuals.

-

Cell Stimulation: Add the isolated cells to the coated wells along with the synthetic LLO peptides of interest. Include positive and negative controls.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator, allowing the activated T cells to secrete cytokines, which are captured by the antibody on the plate.

-

Detection:

-

Wash the plate to remove the cells.

-

Add a biotinylated detection antibody specific for a different epitope on the cytokine.

-

Incubate and wash.

-

Add streptavidin-alkaline phosphatase (or another enzyme conjugate).

-

Incubate and wash.

-

Add a substrate that forms a colored precipitate upon cleavage by the enzyme.

-

-

Analysis: The resulting spots, each representing a single cytokine-secreting cell, are counted using an automated ELISPOT reader. The frequency of epitope-specific T cells can then be calculated.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in epitope research is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Caption: Antigen processing and presentation pathways for LLO epitopes.

Caption: Experimental workflow for T-cell epitope mapping.

References

- 1. Multifaceted Activity of Listeriolysin O, the Cholesterol-Dependent Cytolysin of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Listeriolysin O as a strong immunogenic molecule for the development of new anti-tumor vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Effects of Listeriolysin O: Implications for Vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prediction of B-Cell Epitopes in Listeriolysin O, a Cholesterol Dependent Cytolysin Secreted by Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prediction of B-Cell Epitopes in Listeriolysin O, a Cholesterol Dependent Cytolysin Secreted by Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. academic.oup.com [academic.oup.com]

- 9. Mechanisms of T cell epitope immunodominance analyzed in murine listeriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of listeriolysin-O (LLO) in the T lymphocyte response to infection with Listeria monocytogenes. Identification of T cell epitopes of LLO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Immunodominant MHC-II (Major Histocompatibility Complex II) Restricted Epitopes in Human Apolipoprotein B - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

LLO (190-201) T Cell Stimulation Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the T cell response to the listeriolysin O (LLO) peptide 190-201. LLO is a major virulence factor of Listeria monocytogenes and the LLO (190-201) epitope is an immunodominant peptide for CD4+ T cells, particularly in the C57BL/6 mouse model.[1][2][3][4] This assay is critical for evaluating vaccine efficacy, studying host-pathogen interactions, and developing novel immunotherapies.

The following protocols detail two primary methods for evaluating T cell stimulation: Intracellular Cytokine Staining (ICS) to measure cytokine production on a single-cell level, and a CFSE-based proliferation assay to quantify cell division.

Quantitative Data Summary

The following table summarizes representative quantitative data from T cell stimulation experiments using the LLO (190-201) peptide.

| Parameter | Cell Type | Stimulation | Result | Reference |

| IFN-γ Production | CD4+ Splenocytes | LLO (190-201) Peptide | ~0.6% of CD4+ splenocytes produced IFN-γ | [1][5] |

| T Cell Proliferation | CD4+ T cells | LLO (190-201) Peptide | Demonstrable proliferation over 4 days | [6] |

| Cytokine Production | Splenocytes | LLO (190-201) Peptide | Comparable IFN-γ and TNF-α production in LMP7-/- and WT mice | [7] |

Signaling Pathway and Experimental Workflow

T Cell Activation Signaling Pathway

Caption: T cell activation by the LLO (190-201) peptide presented on MHC Class II.

Experimental Workflow for T Cell Stimulation Assay

Caption: Workflow for LLO (190-201) T cell stimulation assays.

Experimental Protocols

Protocol 1: Intracellular Cytokine Staining (ICS) for IFN-γ

This protocol is for the detection of intracellular IFN-γ in T cells following stimulation with the LLO (190-201) peptide.

Materials:

-

Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs)

-

LLO (190-201) peptide (NEKYAQAYPNVS)

-

Complete RPMI medium

-

PMA and Ionomycin (Positive Control)

-

Brefeldin A

-

Anti-CD16/CD32 (Fc block)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4)

-

Fluorochrome-conjugated anti-IFN-γ antibody

-

Fixation/Permeabilization Buffer

-

Permeabilization/Wash Buffer

-

FACS tubes

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Stimulation:

-